
3,6-Dimethylhepta-2,5-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethylhepta-2,5-dien-1-ol is an organic compound with the molecular formula C9H16O It is characterized by the presence of two methyl groups and a hydroxyl group attached to a heptadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylhepta-2,5-dien-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpent-3-enal with propen-2-ylmagnesium bromide, followed by acetylation of the resulting carbinol . Another approach involves the dehydration of trans-2-(1-hydroxy-1-methylethyl)-1-methoxycyclopropane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dimethylhepta-2,5-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 3,6-dimethylhepta-2,5-dien-1-one.
Reduction: Formation of 3,6-dimethylheptanol.
Substitution: Formation of 3,6-dimethylhepta-2,5-dien-1-chloride.
Applications De Recherche Scientifique
3,6-Dimethylhepta-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,6-Dimethylhepta-2,5-dien-1-ol depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of conjugated double bonds and a hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its activity.
Comparaison Avec Des Composés Similaires
Phorone: 2,6-Dimethyl-2,5-heptadien-4-one, a compound with a similar backbone but different functional groups.
Uniqueness: 3,6-Dimethylhepta-2,5-dien-1-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group on a heptadiene backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
43161-23-5 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
3,6-dimethylhepta-2,5-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-8(2)4-5-9(3)6-7-10/h4,6,10H,5,7H2,1-3H3 |
Clé InChI |
BHMQPIJXSKLQKE-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(=CCO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate](/img/structure/B14670347.png)
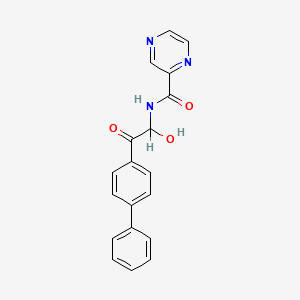
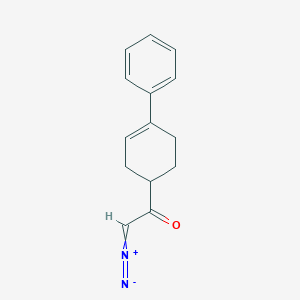
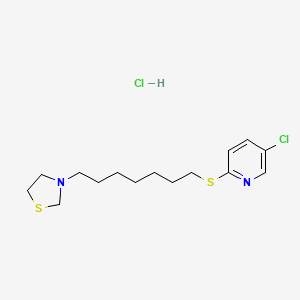
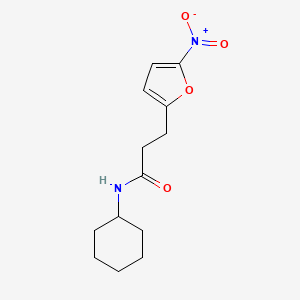
![4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine](/img/structure/B14670378.png)

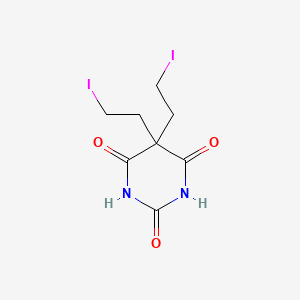
![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)

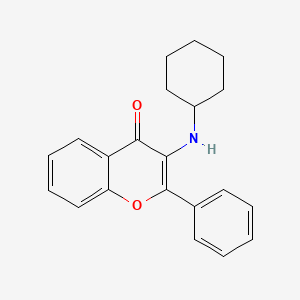
![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
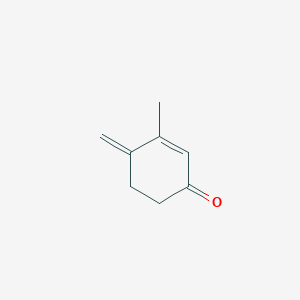
![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
